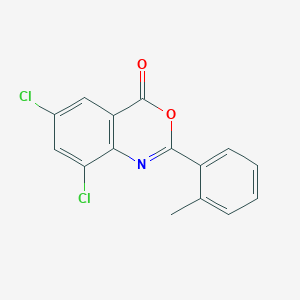![molecular formula C23H29N3O3 B5657918 9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657918.png)
9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one" is part of a broader class of chemical compounds known as 3,9-diazaspiro[5.5]undecanes. These compounds are of interest due to their unique structural features and potential for various applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which are structurally related to the compound of interest, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This reaction typically involves the in situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The diazaspiro[5.5]undecane derivatives' structure has been extensively studied, revealing that the cyclohexanone unit within these spirocycles often prefers a chair conformation, facilitating various intermolecular interactions. X-ray crystallography has been a crucial tool in elucidating the precise molecular configurations of these compounds (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving diazaspiro[5.5]undecanes include transformations under various conditions that can lead to the formation of a wide range of functionalized products. For example, Michael addition reactions have been employed to synthesize 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their sulfur-containing derivatives, highlighting the versatile reactivity of this scaffold (Aggarwal et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity of diazaspiro[5.5]undecanes, are influenced by their molecular structure. These characteristics are vital for determining the compounds' suitability for various applications, including pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes, including reactivity, stability, and interaction with other molecules, are dictated by their unique structural features. These compounds demonstrate a broad range of activities, from catalysis to potential therapeutic applications, based on their ability to undergo specific chemical transformations and form stable complexes with metals (Cordes et al., 2013).
Propriétés
IUPAC Name |
9-(2,5-dimethylfuran-3-carbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-14-20(18(2)29-17)22(28)25-12-8-23(9-13-25)7-5-21(27)26(16-23)11-6-19-4-3-10-24-15-19/h3-4,10,14-15H,5-9,11-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSGMNPMYUTRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)
![(3-{2-[1-(3,6-dimethyl-2-pyrazinyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5657842.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5657848.png)
![1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one](/img/structure/B5657852.png)
![1-methyl-4-[(3-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5657863.png)

![methyl 4-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5657884.png)
![1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol](/img/structure/B5657886.png)
![N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5657890.png)

![N-methyl-N-{4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B5657929.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B5657931.png)
![4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5657932.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5657938.png)